molecular formula C26H46N2O2 B076275 Cyclobuxidine F CAS No. 14155-69-2

Cyclobuxidine F

Cat. No. B076275
CAS RN: 14155-69-2
M. Wt: 418.7 g/mol
InChI Key: NRLDULXFOAMEBL-UPNLIFCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclobuxidine F is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the family of cyclohexylamines and has been found to have unique biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of Cyclobuxidine F is not fully understood, but it is believed to act on the central nervous system. It has been found to modulate the activity of neurotransmitters such as dopamine, serotonin, and glutamate. It has also been shown to have an impact on the GABAergic system, which is involved in the regulation of anxiety and mood.

Biochemical And Physiological Effects

Cyclobuxidine F has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are involved in the regulation of mood and behavior. It has also been found to have an impact on the levels of glutamate, which is involved in learning and memory. Cyclobuxidine F has been shown to have a positive effect on the GABAergic system, which is involved in the regulation of anxiety and mood.

Advantages And Limitations For Lab Experiments

Cyclobuxidine F has several advantages for lab experiments. It has a low toxicity profile and can be used in combination with other drugs to enhance their efficacy. It has also been found to have a high degree of purity, which makes it suitable for use in biochemical assays. However, there are also limitations to the use of Cyclobuxidine F in lab experiments. It is relatively expensive, and the synthesis method is complex, which can limit its availability.

Future Directions

There are several future directions for the study of Cyclobuxidine F. One area of research is the development of new synthetic methods to increase the yield and purity of the compound. Another area of research is the investigation of its therapeutic potential in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. There is also a need for more studies to investigate the mechanism of action and the biochemical and physiological effects of Cyclobuxidine F.
Conclusion:
In conclusion, Cyclobuxidine F is a chemical compound that has potential therapeutic applications in the treatment of neurological disorders. Its unique biochemical and physiological effects make it a promising candidate for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Cyclobuxidine F have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of neurological disorders.

Synthesis Methods

The synthesis of Cyclobuxidine F involves a series of chemical reactions starting from cyclohexanone. The key steps involve the reduction of cyclohexanone to cyclohexanol followed by the reaction with hydroxylamine to form cyclohexanone oxime. This is then cyclized to form Cyclobuxidine F. The yield of this process is relatively high, and the purity of the compound can be achieved through recrystallization.

Scientific Research Applications

Cyclobuxidine F has been extensively studied for its potential therapeutic applications. It has been found to have anticonvulsant, anxiolytic, and antidepressant properties. It has also been found to be effective in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Cyclobuxidine F has been shown to have a low toxicity profile and can be used in combination with other drugs to enhance their efficacy.

properties

CAS RN

14155-69-2

Product Name

Cyclobuxidine F

Molecular Formula

C26H46N2O2

Molecular Weight

418.7 g/mol

IUPAC Name

(1S,3R,6S,7S,8R,11S,12S,14R,15S,16R)-6-amino-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol

InChI

InChI=1S/C26H46N2O2/c1-16(28(5)6)21-17(30)13-24(4)19-8-7-18-22(2,15-29)20(27)9-10-25(18)14-26(19,25)12-11-23(21,24)3/h16-21,29-30H,7-15,27H2,1-6H3/t16-,17+,18-,19-,20-,21-,22-,23+,24-,25+,26-/m0/s1

InChI Key

NRLDULXFOAMEBL-UPNLIFCTSA-N

Isomeric SMILES

C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H]([C@@]5(C)CO)N)C)C)O)N(C)C

SMILES

CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)CO)N)C)C)O)N(C)C

Canonical SMILES

CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)CO)N)C)C)O)N(C)C

Origin of Product

United States

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